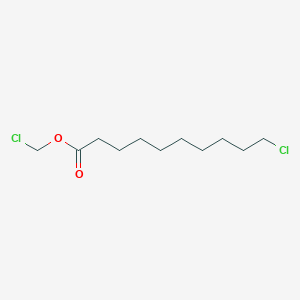![molecular formula C21H17Br B14420239 1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene CAS No. 83248-27-5](/img/structure/B14420239.png)
1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-p-Tolyl-1-bromo-2,2-diphenylethene is an organic compound with the molecular formula C21H17Br. This compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a p-tolyl group and two phenyl groups. It is a derivative of stilbene, a compound known for its applications in various fields including material science and pharmaceuticals .
Méthodes De Préparation
The synthesis of 1-p-Tolyl-1-bromo-2,2-diphenylethene typically involves the bromination of a precursor compound. One common method is the bromination of 1,2-diphenylethene (stilbene) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and may require a temperature-controlled environment to ensure the selective bromination at the desired position.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
1-p-Tolyl-1-bromo-2,2-diphenylethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation and Reduction:
Elimination Reactions: This compound can participate in elimination reactions to form alkenes, depending on the reaction conditions and the presence of suitable bases.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like potassium tert-butoxide. The major products formed depend on the specific reaction and conditions employed.
Applications De Recherche Scientifique
1-p-Tolyl-1-bromo-2,2-diphenylethene has several applications in scientific research:
Pharmaceuticals: Derivatives of stilbene, including this compound, are studied for their potential biological activities, such as anticancer and antimicrobial properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the formation of new carbon-carbon bonds through coupling reactions.
Mécanisme D'action
The mechanism by which 1-p-Tolyl-1-bromo-2,2-diphenylethene exerts its effects is primarily through its reactivity in chemical synthesis. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds. In coupling reactions, the palladium catalyst facilitates the transfer of the organic group from the boronic acid to the carbon atom bearing the bromine, forming a new carbon-carbon bond .
Comparaison Avec Des Composés Similaires
1-p-Tolyl-1-bromo-2,2-diphenylethene can be compared to other brominated stilbene derivatives and similar compounds:
1-Bromo-2,2-diphenylethene: Lacks the p-tolyl group, which may affect its reactivity and applications.
1,2-Dibromo-1,2-diphenylethane: Contains two bromine atoms, leading to different reactivity and potential for forming different products in elimination reactions.
1,1,2,2-Tetraphenylethene: A related compound with four phenyl groups, used in similar applications but with different electronic properties.
The uniqueness of 1-p-Tolyl-1-bromo-2,2-diphenylethene lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
83248-27-5 |
|---|---|
Formule moléculaire |
C21H17Br |
Poids moléculaire |
349.3 g/mol |
Nom IUPAC |
1-(1-bromo-2,2-diphenylethenyl)-4-methylbenzene |
InChI |
InChI=1S/C21H17Br/c1-16-12-14-19(15-13-16)21(22)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clé InChI |
UPWLOXPIRWMCRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


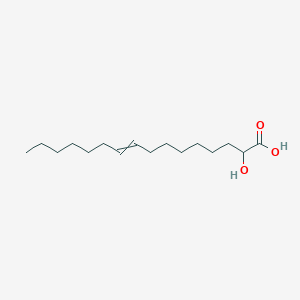
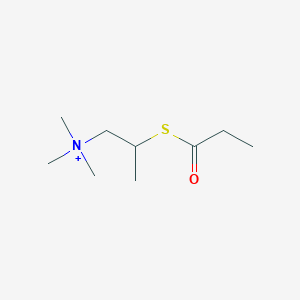
![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
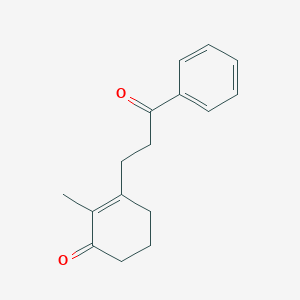
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
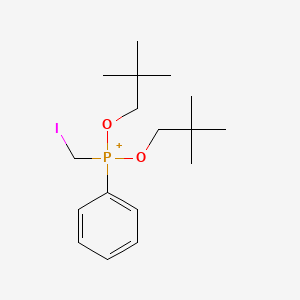
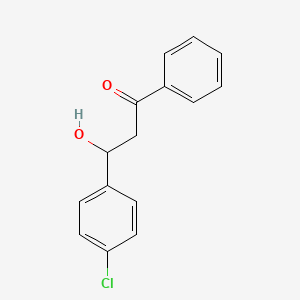

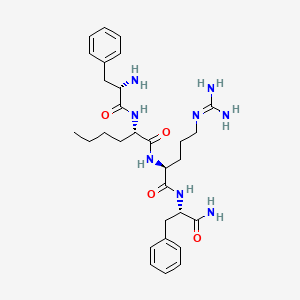


![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)
